molecular formula C11H9Cl2NS B2606492 7-Chloro-4-[(2-chloroethyl)sulfanyl]quinoline CAS No. 860196-73-2

7-Chloro-4-[(2-chloroethyl)sulfanyl]quinoline

Cat. No.: B2606492
CAS No.: 860196-73-2
M. Wt: 258.16
InChI Key: NGBRUSRFQUPJDB-UHFFFAOYSA-N
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Description

7-Chloro-4-[(2-chloroethyl)sulfanyl]quinoline (CAS 860196-73-2) is an organic compound with the molecular formula C 11 H 9 Cl 2 NS and a molecular weight of 258.17 g/mol . This compound features a quinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The molecular structure incorporates both chloro and ethylsulfanyl substituents, making it a valuable intermediate in organic synthesis and drug discovery research . Quinoline derivatives are of significant interest in pharmaceutical development and are frequently investigated for their potential to interact with various biological targets . Researchers utilize this chemical as a key building block for the design and synthesis of more complex molecules. It is strictly for research applications in a controlled laboratory environment. This product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

7-chloro-4-(2-chloroethylsulfanyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NS/c12-4-6-15-11-3-5-14-10-7-8(13)1-2-9(10)11/h1-3,5,7H,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBRUSRFQUPJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)SCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-[(2-chloroethyl)sulfanyl]quinoline typically involves the reaction of 7-chloroquinoline with 2-chloroethyl sulfide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-[(2-chloroethyl)sulfanyl]quinoline undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro groups can be reduced to form the corresponding hydrocarbons.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrocarbons.

    Substitution: Amino or thiol-substituted quinolines.

Scientific Research Applications

7-Chloro-4-[(2-chloroethyl)sulfanyl]quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antimalarial agent.

    Medicine: Explored for its anticancer properties due to its ability to interfere with DNA replication.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Chloro-4-[(2-chloroethyl)sulfanyl]quinoline involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the chloroethyl group can form covalent bonds with nucleophilic sites in proteins, inhibiting their function. These interactions make the compound a potential candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

7-Chloro-4-(piperazin-1-yl)quinoline
  • Structure : Replaces the 2-chloroethylsulfanyl group with a piperazine ring.
  • Activity : Exhibits enhanced binding to central nervous system targets due to the piperazine moiety’s ability to modulate receptor affinity. This scaffold is pivotal in medicinal chemistry for designing antipsychotic and antimalarial agents .
  • Data : Demonstrated moderate antiproliferative activity in vitro but lower cytotoxicity compared to thioalkyl derivatives .
7-Chloro-4-[2-(phenylmethylidene)hydrazin-1-yl]quinoline
  • Structure : Features a hydrazine-linked phenyl group at the 4-position.
  • Activity: Shows antifungal activity against Aspergillus niger (MIC = 25 μg/mL) and antibacterial effects against Bacillus subtilis (MIC = 50 μg/mL). However, toxicity in Caenorhabditis elegans models is negligible, suggesting a favorable safety profile .
4-PSQ (7-Chloro-4-(Phenylselanyl)quinoline)
  • Structure : Substitutes the sulfanyl group with a selanyl-phenyl moiety.
  • Activity: Displays potent antinociceptive and anti-inflammatory effects in murine models. Analogues with electron-withdrawing groups (e.g., -CF₃) show enhanced efficacy in thermal nociception tests, whereas methyl (-CH₃) or hydroxyl (-OOH) groups reduce activity .
Chloroquine (7-Chloro-4-(4-diethylamino-1-methylbutylamino)quinoline)
  • Structure: Contains a bulky diethylamino side chain.
  • Activity: Widely used as an antimalarial and anti-inflammatory agent. The extended alkylamino chain facilitates lysosomal accumulation, a mechanism absent in 7-chloro-4-[(2-chloroethyl)sulfanyl]quinoline .

Toxicity and Selectivity

Compound Toxicity (C. elegans Survival %) Notable Activities Reference
This compound N.D. Antiproliferative
7-Chloro-4-hydrazinylquinoline (4a–c) >90% at 25 μg/mL Antimicrobial
4-PSQ (-CF₃ analogue) N.D. Anti-inflammatory (ED₅₀ = 10 mg/kg)
Chloroquine <50% at high doses Antimalarial
  • Key Insight : Thioalkyl and hydrazine derivatives generally exhibit lower toxicity compared to chloroquine, making them promising for further development .

Physicochemical Properties

  • Solubility: The dihydrate form of 7-chloro-4-[(7-chloroquinolin-4-yl)sulfanyl]quinoline shows enhanced aqueous solubility due to hydrogen bonding with water molecules in its crystal lattice .
  • Stability: Sulfonyl derivatives (e.g., 2-[(7-chloroquinolin-4-yl)sulfonyl]ethyl benzoates) are more stable under oxidative conditions than sulfanyl analogs, which may oxidize to sulfoxides or sulfones .

Biological Activity

7-Chloro-4-[(2-chloroethyl)sulfanyl]quinoline is a synthetic compound belonging to the quinoline family, recognized for its significant biological activities, particularly in oncology and infectious diseases. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈Cl₂N₃S, with a molecular weight of approximately 239.15 g/mol. The compound features a chloro group and a sulfanyl moiety, contributing to its reactivity and potential biological activities.

Biological Activity Overview

The compound exhibits a broad spectrum of biological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Shows promise in inhibiting cancer cell proliferation.
  • Antimalarial : Demonstrates activity against Plasmodium falciparum.

Synthesis and Derivatives

This compound serves as a scaffold for synthesizing various bioactive derivatives. Notable methods of synthesis include:

  • Vilsmeier–Haack Reaction : Used to create novel derivatives with enhanced antibacterial properties.
  • Nucleophilic Substitution : Employed to generate derivatives with antimalarial activity.

Table 1: Summary of Synthesized Derivatives

Compound NameMethod of SynthesisBiological ActivityMIC (μg/mL)
Compound 6Vilsmeier–HaackAntibacterial11.00±0.04
Compound 3cNucleophilic AdditionAntimalarial0.18
Compound 8Vilsmeier–HaackAntibacterial12.00±0.00

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Topoisomerase II β Inhibition : Compounds derived from this scaffold have shown binding affinities that suggest potential as inhibitors of topoisomerase II β, crucial for DNA replication in cancer cells.
  • E. coli DNA Gyrase B Interaction : Molecular docking studies indicate strong binding affinities, enhancing the potential for antibacterial applications.

Case Studies

  • Antimicrobial Activity Evaluation :
    • A series of derivatives were tested against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. Compounds demonstrated significant inhibition zones, particularly against E. coli.
  • Anticancer Efficacy :
    • In vitro studies evaluated the cytotoxicity of synthesized derivatives against various cancer cell lines (e.g., A549, HCT116). The IC₅₀ values ranged from 0.55 to 2.74 µM, indicating strong cytotoxic effects on malignant cells while showing reduced activity against non-malignant cells.

Table 2: Cytotoxicity Results

Cell LineIC₅₀ (µM)Activity Level
A5491.20High
HCT1160.85High
K5622.50Moderate

Q & A

Basic Questions

Q. What are the primary synthetic routes for 7-Chloro-4-[(2-chloroethyl)sulfanyl]quinoline, and what experimental conditions are critical for yield optimization?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 4,7-dichloroquinoline with thiourea in ethanol under reflux (323 K) forms a sulfide intermediate, which is subsequently treated with 2-chloroethylamine in alkaline conditions (NaOH) to introduce the (2-chloroethyl)sulfanyl group. Key factors include reaction temperature, stoichiometric ratios, and purification via recrystallization (e.g., ethanol/water mixtures) to isolate the product .
  • Data Considerations : Monitor reaction progress using TLC or HPLC to avoid over-substitution. Yield optimization requires precise control of pH during the substitution step, as excess base may hydrolyze the chloroethyl group .

Q. How is the crystal structure of this compound characterized, and what software is used for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Data collection typically uses MoKα radiation (λ = 0.71073 Å) on diffractometers like Rigaku Saturn724+. Structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL are standard. Hydrogen-bonding networks involving water molecules (e.g., in hydrates) stabilize the lattice and are analyzed using Olex2 or Mercury .
  • Key Parameters : Space group (e.g., P2₁/n), unit cell dimensions (e.g., a = 7.8228 Å, β = 97.384°), and displacement parameters (e.g., U<sup>iso</sup> for Cl atoms ≈ 0.03 Ų) .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches of this compound?

  • Methodology : Discrepancies in NMR (e.g., <sup>13</sup>C chemical shifts) or mass spectra often arise from residual solvents or byproducts (e.g., hydrolysis products). Use high-resolution mass spectrometry (HRMS) to confirm molecular ions ([M+H]<sup>+</sup> or [M–Cl]<sup>+</sup>). For <sup>1</sup>H NMR, compare coupling constants (e.g., J = 8.5 Hz for quinoline protons) with literature values .
  • Case Study : A batch showing anomalous IR peaks at 1680 cm<sup>−1</sup> (C=O stretch) suggests oxidation of the sulfide to a sulfone; confirm via X-ray photoelectron spectroscopy (XPS) or reductive titration .

Q. What strategies are effective for improving the bioactivity profile of this compound derivatives against drug-resistant targets?

  • Methodology : Structure-activity relationship (SAR) studies guided by crystallographic data (e.g., dihedral angles between quinoline rings) can identify key pharmacophores. For example, introducing electron-withdrawing groups (e.g., –NO2) at the 3-position enhances binding to chloroquine-resistant Plasmodium dihydrofolate reductase. Biological assays (IC50 determinations) should use standardized protocols for parasite cultures .
  • Data Analysis : Compare IC50 values across cell lines (e.g., HepG2 vs. Vero) to assess selectivity. Contradictory cytotoxicity data may arise from variations in cell viability assays (e.g., MTT vs. resazurin); validate with orthogonal methods .

Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetic properties?

  • Methodology : Use density functional theory (DFT) to calculate electrostatic potential maps, identifying regions for functionalization (e.g., adding –OH groups to enhance solubility). Molecular docking (AutoDock Vina) predicts binding affinities to targets like quinone reductase 2 (NQO2). ADMET predictors (e.g., SwissADME) optimize logP values (target ≤3) and aqueous solubility .
  • Validation : Cross-validate computational results with experimental LogD7.4 measurements (shake-flask method) and in vitro metabolic stability assays (e.g., microsomal half-life) .

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